3-((4-(Isopropyl)phenyl)imino)indolin-2-one
Description
3-((4-(Isopropyl)phenyl)imino)indolin-2-one is a substituted indolinone derivative characterized by an imino group at the 3-position of the indolin-2-one scaffold, linked to a 4-isopropylphenyl substituent. This compound belongs to a broader class of iminoindolinones, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)imino-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11(2)12-7-9-13(10-8-12)18-16-14-5-3-4-6-15(14)19-17(16)20/h3-11H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPVYBSKIVTTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Isopropyl)phenyl)imino)indolin-2-one typically involves the condensation of 4-(isopropyl)aniline with isatin under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the indolin-2-one structure. Common reagents used in this synthesis include methanesulfonic acid or hydrochloric acid as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Isopropyl)phenyl)imino)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-indolin-2-one derivatives.
Substitution: Halogenated or nitrated indolin-2-one derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an indolin-2-one core linked to an isopropyl-substituted phenyl imine. Its unique structure contributes to its reactivity and biological properties. The synthesis typically involves a condensation reaction between isatin and 4-isopropylaniline, often optimized using continuous flow reactors to enhance yield and efficiency.
Biological Activities
Research indicates that 3-((4-(Isopropyl)phenyl)imino)indolin-2-one exhibits several significant biological activities:
- Anticancer Properties : Studies have shown that derivatives of indolin-2-one, including this compound, can inhibit the proliferation of various cancer cell lines. Mechanisms include the induction of apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy .
- Antimicrobial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies revealed significant antibacterial activity, with minimal inhibitory concentrations comparable to standard antibiotics .
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, potentially providing therapeutic benefits in inflammatory diseases .
Case Study 1: Anticancer Screening
A study published in MDPI evaluated various indole derivatives for their anticancer activity. The results indicated that compounds similar to this compound exhibited potent growth inhibition in cancer cell lines such as Caco-2 and HCT-116. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Evaluation
In another investigation, the antibacterial properties of this compound were assessed against Staphylococcus aureus and Escherichia coli. The findings revealed that it possessed significant antimicrobial activity, surpassing that of conventional antibiotics like gentamicin.
Case Study 3: Neuroprotective Effects
Research exploring the neuroprotective effects of this compound in animal models of neurodegenerative diseases showed promising results. Treatment with the compound improved cognitive function and reduced markers of neuroinflammation compared to control groups, suggesting potential applications in treating conditions like Alzheimer's disease .
Summary of Applications
The applications of this compound can be summarized as follows:
| Application Area | Details |
|---|---|
| Anticancer | Induces apoptosis; inhibits cancer cell proliferation; effective against various cancer lines. |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; shows potential as an alternative to conventional antibiotics. |
| Anti-inflammatory | Modulates inflammatory cytokines; potential therapeutic benefits for inflammatory diseases. |
| Neuroprotection | Improves cognitive function in neurodegenerative models; reduces neuroinflammation markers. |
Mechanism of Action
The mechanism of action of 3-((4-(Isopropyl)phenyl)imino)indolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The compound’s effects are mediated through pathways such as the Akt, MAPK, and NF-κB signaling pathways, which are involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of iminoindolinones are highly dependent on substituents. Below is a comparative analysis of key analogues:
*Calculated based on molecular formula C₁₇H₁₆N₂O.
Key Observations:
- Electron-Withdrawing Groups (EWGs): Chloro and trifluoromethyl substituents (e.g., in ) enhance electrophilicity and may improve binding to biological targets like cholinesterases or microbial enzymes.
- Hydrogen-Bonding Groups: The 4-hydroxyphenyl derivative () exhibits higher polarity, which could improve solubility in aqueous environments but reduce bioavailability.
Physicochemical Properties
- Solubility: The isopropyl group in the target compound reduces water solubility compared to hydroxyl- or amino-substituted analogues (e.g., ).
- Thermal Stability: Higher melting points (258–260°C for chlorophenyl derivative ) correlate with stronger intermolecular forces (e.g., halogen bonding).
Biological Activity
3-((4-(Isopropyl)phenyl)imino)indolin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound this compound belongs to the class of indoline derivatives, characterized by a core indole structure with various substituents that influence its biological activity. The presence of the isopropyl group and the imine functionality are critical for its pharmacological properties.
Anticancer Activity
Research indicates that indoline derivatives, including this compound, exhibit significant anticancer properties. A study focused on similar compounds showed that 3-(4-hydroxyphenyl)indoline-2-ones have potent selective anticancer activity against various cancer cell lines, with effective concentrations in the nanomolar range. Notably, these compounds were found to induce apoptosis in cancer cells through mechanisms such as the inhibition of protein synthesis and modulation of metabolic pathways .
Case Studies and Research Findings
-
In Vitro Studies :
- In studies involving cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and A2780 (ovarian cancer), compounds similar to this compound demonstrated robust antitumor effects. The treatment led to significant reductions in cell viability at low concentrations, indicating high potency .
-
Mechanistic Insights :
- The proposed mechanism of action includes rapid global protein synthesis inhibition and increased levels of phosphorylated eIF2α, which are markers for stress responses in cells under treatment. Additionally, a decrease in amino acid levels was observed, suggesting that these compounds may interfere with amino acid uptake mechanisms .
- In Vivo Efficacy :
Antimicrobial Activity
Beyond anticancer properties, this compound exhibits antimicrobial activity. Research on related compounds has demonstrated effectiveness against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .
- Biofilm Inhibition : The compound also showed significant potential in inhibiting biofilm formation, which is crucial for treating persistent bacterial infections.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
